Trapoxin B

Epigenetics Chemical Biology Cancer Research

Trapoxin B is a cyclic tetrapeptide that irreversibly inhibits HDAC1/2/3/4 via a unique epoxyketone warhead. Unlike reversible pan-inhibitors (TSA, SAHA), its covalent mechanism spares HDAC6, enabling sustained, isoform-selective chromatin studies. Use it in washout assays, time-course experiments, and in vivo models where reversible agents fail. Avoid substitution with broad-spectrum alternatives to preserve experimental integrity and data reproducibility. Ideal for G1/G2 cell-cycle arrest and apoptosis studies in H1299 and MDA-MB-435 models.

Molecular Formula C33H40N4O6
Molecular Weight 588.7 g/mol
Cat. No. B10853576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrapoxin B
Molecular FormulaC33H40N4O6
Molecular Weight588.7 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)C5CO5
InChIInChI=1S/C33H40N4O6/c38-28(29-21-43-29)17-9-3-8-15-24-30(39)35-25(19-22-11-4-1-5-12-22)31(40)36-26(20-23-13-6-2-7-14-23)33(42)37-18-10-16-27(37)32(41)34-24/h1-2,4-7,11-14,24-27,29H,3,8-10,15-21H2,(H,34,41)(H,35,39)(H,36,40)/t24-,25-,26-,27+,29-/m0/s1
InChIKeyLLOKIGWPNVSDGJ-AFBVCZJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trapoxin B: A Potent and Irreversible Class I/IIa HDAC Inhibitor Cyclic Tetrapeptide


Trapoxin B (cyclo-(L-phenylalanyl-L-phenylalanyl-D-pipecolinyl-L-2-amino-8-oxo-9,10-epoxydecanoyl)) is a cyclic tetrapeptide fungal metabolite and a potent, irreversible inhibitor of histone deacetylases (HDACs), enzymes crucial for the epigenetic regulation of gene expression [1]. Unlike many clinically approved HDAC inhibitors that act reversibly, Trapoxin B binds covalently to the active site of specific HDAC isoforms, particularly those in Class I (HDAC1, HDAC2, HDAC3) and Class IIa (HDAC4), via its unique epoxyketone moiety, leading to a long-lasting, mechanism-based inhibition [2][3]. This distinct, irreversible mode of action differentiates it from many standard and investigational agents, positioning it as a uniquely powerful and selective chemical probe for dissecting HDAC biology and validating therapeutic targets where sustained, target-specific inhibition is required [4][5].

Why a General HDAC Inhibitor Cannot Substitute for the Specificity of Trapoxin B in Research


The common procurement practice of substituting Trapoxin B with a cheaper or more readily available pan-HDAC inhibitor, such as Trichostatin A (TSA) or SAHA (Vorinostat), fails to account for critical, quantifiable differences in mechanism, isoform selectivity, and functional consequences [1][2]. While TSA acts as a reversible, broad-spectrum zinc chelator [2], Trapoxin B's irreversible covalent binding to a select subset of HDACs—primarily HDAC1, HDAC2, HDAC3, and HDAC4—results in a distinct, non-overlapping biological profile, particularly concerning the HDAC6 isoform [3][4]. Specifically, Trapoxin B is a weak or ineffective inhibitor of HDAC6, whereas TSA potently inhibits it [3][4]. This functional selectivity means that experiments using a general, reversible inhibitor will not recapitulate the same molecular or cellular outcomes as those using Trapoxin B, leading to data misinterpretation and flawed conclusions in studies focused on class I/IIa-specific biology or the role of HDAC6 [4]. Therefore, substitution without rigorous validation compromises experimental integrity and is not scientifically justifiable.

Quantitative Differentiation of Trapoxin B from Its Closest HDAC Inhibitor Analogs


Irreversible vs. Reversible HDAC Inhibition: Trapoxin B vs. Trichostatin A

Trapoxin B is an irreversible HDAC inhibitor, whereas Trichostatin A (TSA) acts through a reversible mechanism. Chemical reduction of Trapoxin B's epoxide group completely abolishes its activity, confirming covalent binding is essential for its function [1]. This mechanistic difference is critical for studies requiring sustained target engagement or washout experiments.

Epigenetics Chemical Biology Cancer Research

HDAC6 Selectivity Profile: Trapoxin B is a Weak Inhibitor, Unlike Trichostatin A

Trapoxin B demonstrates poor inhibition of HDAC6, a class IIb deacetylase, which differentiates it functionally from broad-spectrum inhibitors like TSA. In a cellular study, Trapoxin B had no effect on HDAC6.PP1 complex stability or tubulin acetylation, while TSA disrupted the complex and enhanced acetylation [1]. This allows for experimental dissection of class I/IIa HDAC functions from those of HDAC6.

HDAC6 Biology Selectivity Profiling Cellular Assays

Potent HDAC Inhibition in Cellular Lysates: IC50 Comparison

Trapoxin B exhibits potent inhibitory activity in a biochemical assay using a complex protein source. It shows an IC50 of 5 nM against total HDAC activity in H1299 human lung carcinoma cell lysates [1]. While other cyclic tetrapeptide analogs show similar or slightly lower potency in this assay (e.g., 10-14 nM) [1], Trapoxin B serves as a high-potency benchmark for this class of irreversible inhibitors.

Enzyme Inhibition HDAC Assay Potency Comparison

Induction of G1/G2 Cell Cycle Arrest: A Quantified Cellular Consequence

Treatment of human tumor cells with trapoxin (TPX) results in a specific, quantifiable arrest in both the G1 and G2 phases of the cell cycle. This is a functional readout of its HDAC inhibitory activity that is not universally observed with all HDAC inhibitors. The effect was demonstrated in multiple cancer cell lines, including H1299 and MDA-MB-435 [1].

Cell Cycle Cancer Cell Biology Functional Assay

Key Research and Discovery Applications for Trapoxin B Based on Its Differentiated Profile


Mechanistic Studies Requiring Irreversible Target Inhibition

Utilize Trapoxin B in washout experiments, time-course studies, or in vivo models where a sustained, covalent block of HDAC1/2/3 activity is required. This is impossible with reversible inhibitors like Trichostatin A or SAHA, which dissociate from their target, allowing enzyme activity to recover [1].

Dissecting Class I/IIa HDAC Biology from HDAC6 Function

Employ Trapoxin B as a selective chemical probe to inhibit HDAC1, HDAC2, HDAC3, and HDAC4 without significantly affecting HDAC6. This is critical for experiments aiming to elucidate the specific biological roles of these isoforms in processes like transcription, cell cycle control, and apoptosis, where the confounding effects of HDAC6 inhibition (e.g., tubulin acetylation) must be avoided [2][3].

Validating HDAC1/2/3 as Therapeutic Targets in Cancer Cell Models

Use Trapoxin B as a potent, pharmacologically defined tool to induce and study G1/G2 cell cycle arrest and apoptosis in specific cancer cell lines, such as H1299 lung and MDA-MB-435 breast carcinoma cells. The defined phenotype provides a robust assay endpoint for target validation studies and for comparing the effects of novel, follow-on drug candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trapoxin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.